methyl 2-({[4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}amino)benzoate
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Overview
Description
Methyl 2-[4-(benzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-amido]benzoate is a complex organic compound with a unique structure that combines a benzenesulfonyl group, a dihydro-benzoxazine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-(benzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-amido]benzoate typically involves multiple steps. One common route starts with the preparation of the benzenesulfonyl derivative, followed by the formation of the dihydro-benzoxazine ring, and finally the esterification to form the benzoate ester. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(benzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-amido]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Methyl 2-[4-(benzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-amido]benzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of methyl 2-[4-(benzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-amido]benzoate involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can act as an electrophile, while the benzoxazine ring may participate in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(benzenesulfonyl)-3-methyl-3,4-dihydro-2H-1,4-benzoxazine: This compound shares the benzenesulfonyl and benzoxazine moieties but lacks the benzoate ester group.
Methyl benzenesulfonate: This compound contains the benzenesulfonyl group but does not have the benzoxazine ring or the amido group.
Uniqueness
Methyl 2-[4-(benzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-amido]benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C23H20N2O6S |
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Molecular Weight |
452.5 g/mol |
IUPAC Name |
methyl 2-[[4-(benzenesulfonyl)-2,3-dihydro-1,4-benzoxazine-2-carbonyl]amino]benzoate |
InChI |
InChI=1S/C23H20N2O6S/c1-30-23(27)17-11-5-6-12-18(17)24-22(26)21-15-25(19-13-7-8-14-20(19)31-21)32(28,29)16-9-3-2-4-10-16/h2-14,21H,15H2,1H3,(H,24,26) |
InChI Key |
GILKYBLIPPRAGS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2CN(C3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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